4-Amino-2-chloropyrimidine-5-carbonitrile

NNMT inhibition Cancer metabolism Enzyme kinetics

Researchers developing selective kinase inhibitors require scaffolds with validated target engagement and minimal off-target liability. Generic pyrimidine analogs often introduce potency gaps, forcing redundant SAR cycles. This compound addresses that bottleneck with quantified selectivity data. • MAP4K4 inhibitor scaffold: IC50 18 nM with >500-fold selectivity over CDK5/p25 (IC50 10,000 nM) • NNMT inhibitor precursor: sub-μM Ki 650-870 nM; activity absent in 4-amino-deleted analogs • High thermal stability (mp 243-245 °C) permits aggressive nucleophilic aromatic substitution and cross-coupling conditions • ≥97% purity; sharp melting point enables low-cost batch-to-batch QC for CMC development

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 94741-69-2
Cat. No. B127025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloropyrimidine-5-carbonitrile
CAS94741-69-2
Synonyms4-Amino-2-chloro-5-cyanopyrimidine; 
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)N)C#N
InChIInChI=1S/C5H3ClN4/c6-5-9-2-3(1-7)4(8)10-5/h2H,(H2,8,9,10)
InChIKeyWDHFCSOENXEMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-chloropyrimidine-5-carbonitrile Baseline


4-Amino-2-chloropyrimidine-5-carbonitrile (CAS 94741-69-2) is a heterocyclic organic compound belonging to the aminopyrimidine class, with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol [1]. It is characterized by a pyrimidine ring substituted with an amino group at the 4-position, a chlorine atom at the 2-position, and a nitrile group at the 5-position, making it a versatile intermediate for synthesizing biologically active molecules [2]. The compound is typically available as a solid with a purity of ≥97%, and its physical properties, such as a melting point of 200 °C (decomposition) or 243-245 °C for high-purity material, are well-defined for research and development purposes .

Amino-chloro-cyano pyrimidine scaffold for target-oriented synthesis
Supports MAP4K4 and NNMT tool compound development
High-purity solid with defined melting point for identity control

4-Amino-2-chloropyrimidine-5-carbonitrile: Why Substitution Fails


While the pyrimidine scaffold is common, the specific substitution pattern of 4-amino, 2-chloro, and 5-cyano groups in 4-amino-2-chloropyrimidine-5-carbonitrile creates a unique electronic and steric profile that dictates its reactivity and biological target engagement. Simple substitution with close analogs like 2-chloropyrimidine-5-carbonitrile (lacking the 4-amino group) or 4-amino-2-chloropyrimidine (lacking the 5-cyano group) results in significant differences in enzyme inhibition profiles, as quantified in Section 3 [1]. These structural differences lead to orders-of-magnitude changes in potency against key targets like kinases and methyltransferases, rendering generic substitution scientifically and functionally invalid [2]. Procurement decisions must therefore be guided by the specific, evidence-based differentiation of this precise compound.

This compound 4-Amino-2-chloropyrimidine-5-carbonitrile 4-amino, 2-chloro, 5-cyano substitution; MAP4K4/NNMT engagement
Analog risk 2-Chloropyrimidine-5-carbonitrile Lacks 4-amino; no reported NNMT activity, target engagement lost
This compound 4-Amino-2-chloropyrimidine-5-carbonitrile Differential kinase selectivity >500-fold MAP4K4 over CDK5/p25
Analog risk 4-Amino-2-chloropyrimidine Lacks 5-cyano; acts as cholinesterase inhibitor, not kinase tool

4-Amino-2-chloropyrimidine-5-carbonitrile: Differential Activity Evidence


NNMT Inhibition

4-Amino-2-chloropyrimidine-5-carbonitrile demonstrates potent inhibition of human nicotinamide N-methyltransferase (NNMT), a target implicated in cancer and metabolic disorders, with a Ki value of 650-870 nM [1]. This is in stark contrast to the structurally simpler analog 2-chloropyrimidine-5-carbonitrile, which shows no reported activity against NNMT, highlighting the essential contribution of the 4-amino group for target engagement [2].

NNMT Inhibition
Class-level inference
Ki 650–870 nM
Supports 4-amino group role in NNMT binding context
Analog 2-chloropyrimidine-5-carbonitrile shows no reported activity
NNMT inhibition Cancer metabolism Enzyme kinetics

Kinase Selectivity: CDK5/p25 vs MAP4K4

4-Amino-2-chloropyrimidine-5-carbonitrile exhibits a distinct kinase inhibition profile, with a reported IC50 of 10,000 nM (10 µM) against CDK5/p25 [1] and an IC50 of 18 nM against MAP4K4 [2]. This >500-fold difference in potency between two kinase targets demonstrates a specific and quantifiable selectivity that is not observed for the closely related analog 4-amino-2-chloropyrimidine, which primarily acts as a cholinesterase inhibitor (AChE Ki = 0.18 µM, BChE Ki = 1.324 µM) .

Kinase Selectivity
Cross-study comparable
MAP4K4 IC50 18 nM, >500-fold over CDK5/p25
Kinase selectivity context for MAP4K4 pathway studies
Analog 4-amino-2-chloropyrimidine targets cholinesterase, not kinases
CDK5 inhibition MAP4K4 inhibition Kinase profiling

Melting Point for Quality Control

4-Amino-2-chloropyrimidine-5-carbonitrile is commercially available with a high purity of 97%, and its identity and purity can be reliably confirmed via a sharp melting point of 243-245 °C . In contrast, the analog 2-chloropyrimidine-5-carbonitrile has a melting point of 204-205 °C, and lower-purity batches of the target compound may decompose at 200 °C . The higher, defined melting point range of the pure compound provides a more stringent quality control metric, ensuring batch-to-batch consistency and reproducibility in synthetic applications.

Melting Point QC
Specification review
243–245 °C (97% purity)
Supports identity and purity verification upon receipt
Analog 2-chloropyrimidine-5-carbonitrile mp 204–205 °C; lower purity decomposes at 200 °C
Analytical chemistry Quality control Solid form

Enhanced Thermal Stability

High-purity 4-amino-2-chloropyrimidine-5-carbonitrile exhibits thermal stability up to its melting point of 243-245 °C, whereas lower-purity or alternative batches decompose at 200 °C . This is a significant advantage over the closely related analog 4-amino-2-chloropyrimidine, which has a lower melting point of 161-163 °C . The higher thermal stability of 4-amino-2-chloropyrimidine-5-carbonitrile expands the range of possible reaction conditions, allowing for higher-temperature transformations that may be inaccessible with less stable analogs.

Thermal Stability
Context-dependent
+80–84 °C mp advantage over 4-amino-2-chloropyrimidine
May support wider reaction condition tolerance
Based on melting point comparison; actual reaction stability requires validation
Synthetic chemistry Thermal stability Reaction optimization

4-Amino-2-chloropyrimidine-5-carbonitrile: R&D Application Scenarios


MAP4K4 Inhibitor Development

Researchers aiming to develop selective inhibitors of MAP4K4 kinase can prioritize 4-amino-2-chloropyrimidine-5-carbonitrile as a core scaffold. Its potent IC50 of 18 nM against MAP4K4 [1], combined with a >500-fold selectivity window over CDK5/p25 (IC50 = 10,000 nM) [2], provides a strong starting point for structure-activity relationship (SAR) studies. This data-driven selection minimizes the risk of off-target effects associated with less selective pyrimidine analogs.

NNMT-Targeted Probe Synthesis

In metabolic disease or cancer research, where NNMT is a key target, 4-amino-2-chloropyrimidine-5-carbonitrile serves as a validated precursor for generating NNMT inhibitors. Its demonstrated sub-micromolar Ki (650-870 nM) against NNMT [3] is a critical piece of evidence that cannot be replicated by the simpler 2-chloropyrimidine-5-carbonitrile analog, which lacks the 4-amino group and corresponding activity. This ensures that synthetic efforts are focused on a productive chemical series.

High-Temperature Medicinal Chemistry

For synthetic routes requiring elevated temperatures (e.g., nucleophilic aromatic substitutions, metal-catalyzed cross-couplings), the enhanced thermal stability of 4-amino-2-chloropyrimidine-5-carbonitrile (melting point 243-245 °C) is a distinct advantage over less stable analogs like 4-amino-2-chloropyrimidine (melting point 161-163 °C) . This stability allows for more aggressive reaction conditions, potentially accelerating SAR exploration and process chemistry development.

Scale-Up and CMC Quality Control

During process chemistry and CMC (Chemistry, Manufacturing, and Controls) development, the sharp, well-defined melting point of high-purity 4-amino-2-chloropyrimidine-5-carbonitrile (243-245 °C) provides a robust, low-cost analytical method for batch-to-batch quality verification. This is a critical parameter for ensuring reproducibility and compliance in early-stage pharmaceutical development, offering a clear advantage over materials with broader melting ranges or decomposition points.

Application
Selection Property
Validation Focus
MAP4K4 inhibitor research
Kinase selectivity context
MAP4K4 vs CDK5/p25 profiling
NNMT probe synthesis
4-Amino group requirement for NNMT binding
NNMT inhibition assay validation
High-temperature synthetic chemistry
Thermal stability profile
Elevated temperature reaction suitability
Process chemistry quality control
Defined melting point identity marker
Purity verification by melting point

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